Dimethyldioctadecylammonium bromide

Liposome Formulation Vaccine Adjuvant Differential Scanning Calorimetry

For R&D and process development teams, this is a critical double-chain cationic lipid with a unique bromide counterion. Its 45°C vesicle phase transition temperature (Tm) is lower than the chloride analog (49°C), facilitating the encapsulation of heat-sensitive biomolecules in liposomal drug and vaccine delivery systems. It is also the superior choice for creating advanced organoclays, yielding a 4.2 nm d-spacing for unparalleled hydrophobic pollutant uptake, and a single-reagent phase-transfer agent for nanoparticle purification. Specify DODAB for applications where thermal sensitivity, interlayer expansion, or workflow simplification are critical differentiators.

Molecular Formula C38H80BrN
Molecular Weight 631.0 g/mol
CAS No. 3700-67-2
Cat. No. B1211806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldioctadecylammonium bromide
CAS3700-67-2
Synonyms1-octadecanaminium, N,N-dimethyl-N-octadecyl-
DDBAS compound
dimethyl-dioctadecyl-ammonium bromide
dimethyldioctadecylammonium
dimethyldioctadecylammonium bromide
dimethyldioctadecylammonium chloride
dimethyldioctadecylammonium methyl sulfate
dimethyldioctadecylammonium sulfate
dimethyldistearylammonium
dimethyldistearylammonium bisulfate
dimethyldistearylammonium bromide
dioctadecyl dimethylammonium bromide
dioctadecyldimethylammonium
dioctadecyldimethylammonium chloride
dioctadecyldimethylammonium ion
distearyl dimethyl ammonium bromide
distearyldimethylammonium
distearyldimethylammonium bromide
distearyldimonium
distearyldimonium chloride
DODAB
DSDAC cpd
Molecular FormulaC38H80BrN
Molecular Weight631.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Br-]
InChIInChI=1S/C38H80N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1
InChIKeyPSLWZOIUBRXAQW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyldioctadecylammonium Bromide (CAS 3700-67-2) for Scientific Procurement: A Quaternary Ammonium Surfactant with Defined Structural and Performance Characteristics


Dimethyldioctadecylammonium bromide (also dioctadecyldimethylammonium bromide, DODAB, or DDAB; CAS 3700-67-2) is a synthetic, double-chained quaternary ammonium surfactant with a bromide counterion [1]. It is classified as a cationic amphiphile and is known to self-assemble into bilayer vesicles in aqueous solutions [2]. Its core structure consists of a positively charged ammonium head group and two long hydrophobic C18 alkyl chains, which drive its unique interfacial and aggregation behavior .

Why In-Class Substitution of Dimethyldioctadecylammonium Bromide is Not a Trivial Decision: Counterion-Specific Phase Behavior and Differential Bioactivity


Although dimethyldioctadecylammonium bromide belongs to the broad class of dialkyl quaternary ammonium compounds (QACs), its specific counterion (bromide) and twin C18 alkyl chains confer distinct physicochemical and biological properties that are not replicated by closely related analogs such as the chloride variant (DODAC) or shorter-chain QACs like benzalkonium chloride (BAC) [1]. Experimental evidence demonstrates that even a seemingly minor change in the counterion (e.g., Br⁻ vs. Cl⁻) can significantly alter the thermotropic phase transition temperature of the self-assembled vesicles, impacting their stability and functionality in formulation science [2]. Furthermore, the compound exhibits a distinct genotoxic potency profile compared to BAC, with effects observed at substantially lower concentrations in eukaryotic cell assays, underscoring that its biological interaction is not a simple class-wide property [3]. These differences necessitate a product-specific evaluation rather than a generic 'QAC' substitution approach for rigorous research and development.

Quantitative Differentiation Guide for Dimethyldioctadecylammonium Bromide: Head-to-Head Evidence Against Key Comparators


Thermotropic Phase Transition Temperature (Tm) of DODAB is 4°C Lower than DODAC, Influencing Vesicle Processing and Stability

The gel-to-liquid crystalline phase transition temperature (Tm) of dimethyldioctadecylammonium bromide (DODAB) vesicles is 45°C, whereas the chloride analog (DODAC) exhibits a higher Tm of 49°C [1]. This 4°C difference is attributed to the stronger binding affinity and specificity of the bromide counterion to the vesicle interface compared to chloride [1].

Liposome Formulation Vaccine Adjuvant Differential Scanning Calorimetry Phase Behavior

DDAB Induces Genotoxic Damage in Mammalian Cells at a 3.3-Fold Lower Concentration than Benzalkonium Chloride (BAC)

In a single-cell gel electrophoresis (SCGE) assay with primary rat hepatocytes, dimethyldioctadecylammonium bromide (DDAB) caused a significant induction of DNA migration at a concentration of 0.3 mg/L [1]. In contrast, benzalkonium chloride (BAC), a widely used QAC disinfectant, required a concentration of 1.0 mg/L to achieve a significant effect in the same assay [1].

Genotoxicity Environmental Toxicology Disinfectant Safety In Vitro Assay

DODA⁺ Intercalation in Smectite Clay Yields a Maximum d-Spacing of 4.2 nm, Enabling Enhanced Sequestration of Hydrophobic Contaminants

Intercalation of the dimethyldioctadecylammonium cation (DODA⁺) into a Na-smectite clay (Na-SWy-2) at 2× the cation exchange capacity (CEC) resulted in an organoclay (DODA-SWy-2) with a maximum d-spacing of 4.2 nm and a carbon content of 31.4% [1]. This expanded interlayer space provides a nonpolar environment with high affinity for hydrophobic molecules, as demonstrated by a linear sorption coefficient (log Kl) of 4.37 for dibenzo-p-dioxin [1].

Organoclay Nanocomposite Environmental Remediation X-ray Diffraction

DODAB Acts as a Single-Reagent Phase Transfer Inducer for Au Nanoparticles, Streamlining a Process Typically Requiring Two Reagents

Dimethyldioctadecylammonium bromide (DDAB) enables a remarkably simple, one-step phase transfer of Au nanoparticles from an aqueous to an organic phase [1]. The optimum DDAB concentration for this process was found to be 1 × 10⁻⁵ mol dm⁻³ [1]. This is in contrast to typical literature methods which require two separate reagents: a nanoparticle stabilizer and a phase transfer agent [1].

Nanoparticle Synthesis Phase Transfer Materials Chemistry Gold Nanoparticles

DODAB-Based Organic-Inorganic Nanohybrid Exhibits Noteworthy Thermal Stability (~500°C), Suitable for Thermoplastic Processing

An organic-inorganic nanohybrid formed by the strong interaction of dimethyldioctadecylammonium cations with exfoliated ferrititanate nanosheets exhibits noteworthy thermal stability up to ~500°C [1]. This stability is maintained over the temperature range commonly applied for the processing of thermoplastic nanocomposites [1].

Nanocomposite Thermal Stability Polymer Processing Exfoliation

DODAB Exhibits Potent Bactericidal Activity Against Key Pathogens in the Low Micromolar Range (5-50 µM)

Dimethyldioctadecylammonium bromide (DODAB) demonstrates potent bactericidal activity against a range of clinically relevant bacteria. For example, a 1-hour interaction with 5 µM DODAB reduces the viability of Staphylococcus aureus to 5%, while achieving the same effect against Escherichia coli requires 50 µM [1]. The minimum inhibitory concentration (MIC) for Mycobacterium smegmatis has been reported as 4 µM [2].

Antimicrobial Biocide Liposome Minimum Inhibitory Concentration

Validated Application Scenarios for Dimethyldioctadecylammonium Bromide Based on Quantitative Evidence


Development of Thermo-Responsive Liposomal Formulations (e.g., Vaccine Adjuvants)

The well-defined and lower Tm of 45°C for DODAB vesicles, in contrast to the 49°C Tm of DODAC [1], makes DODAB the preferred lipid for formulating temperature-sensitive liposomal drug or vaccine delivery systems. This lower transition temperature can facilitate the encapsulation of heat-labile antigens and enable processing under milder conditions. The compound's established use as a vaccine adjuvant, as described in patent literature [2], further validates its application in this field.

Fabrication of High-Capacity Organoclays for Environmental Sequestration of Hydrophobic Pollutants

For the design of advanced sorbent materials targeting large, nonpolar organic contaminants like dioxins, dimethyldioctadecylammonium bromide is a superior modifier. Its intercalation into smectite clays yields a significantly larger d-spacing (4.2 nm) compared to organoclays prepared with other quaternary ammonium salts (e.g., 1.78-2.56 nm) [3], creating a more expansive, low-polarity interlayer environment. This directly translates to a higher affinity and capacity for hydrophobic pollutant uptake [3].

Synthesis and Processing of Thermally Stable Polymer Nanocomposites

Researchers aiming to reinforce thermoplastics with exfoliated layered nanomaterials should consider DODAB as a key exfoliation and compatibilization agent. The resulting organic-inorganic nanohybrid exhibits thermal stability up to ~500°C [4], a property essential for withstanding the high-temperature melt processing (e.g., extrusion, injection molding) common in industrial polymer manufacturing. This performance distinguishes it from many other surfactant-modified clays which decompose at lower temperatures [5].

Streamlined Phase Transfer Protocols in Nanoparticle Synthesis

In the synthesis and purification of metallic nanoparticles, DODAB offers a unique methodological advantage. It serves as a single-reagent system for the efficient phase transfer of nanoparticles from aqueous to organic media [6]. This contrasts with conventional two-reagent methods and simplifies the workflow, reduces reagent consumption, and minimizes potential contamination, making it an attractive choice for materials chemistry laboratories.

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